Propyl oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

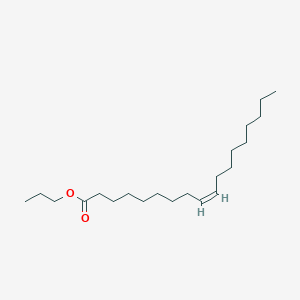

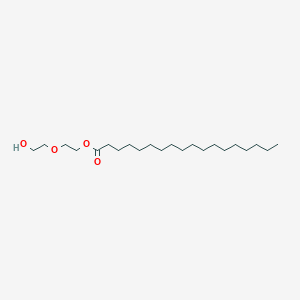

Propyl oleate is an ester formed from the reaction of oleic acid and propanol. It is a colorless to pale yellow liquid with a mild odor. The compound is known for its excellent lubricating properties and is used in various industrial applications, including as a lubricant and an emulsifier .

Mechanism of Action

Target of Action

Propyl oleate is a fatty acid ester derived from oleic acid and propanol

Mode of Action

The mode of action of this compound is primarily physical rather than biochemical. As a lipophilic compound, it can integrate into lipid bilayers, such as cell membranes, and influence their properties . It can also serve as a substrate for various enzymes, such as lipases, which can hydrolyze it into oleic acid and propanol .

Biochemical Pathways

For example, oleic acid can be converted into 10-hydroxystearic acid by oleate hydratases . This reaction is part of the fatty acid metabolism, which plays a crucial role in energy production and storage.

Pharmacokinetics

It can be metabolized by enzymes such as lipases, resulting in the production of oleic acid and propanol . These metabolites can then be further metabolized or excreted.

Result of Action

The primary result of this compound’s action in a biological system is the provision of oleic acid and propanol upon its hydrolysis . Oleic acid is a monounsaturated fatty acid that can be used for energy production or incorporated into cell membranes. Propanol can be further metabolized into propionic acid, a short-chain fatty acid that has various effects on the body, including serving as an energy source for colonocytes.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of lipases can affect the rate of its hydrolysis . The pH and temperature of the environment can also influence its stability and reactivity. Furthermore, in industrial applications, this compound’s properties, such as its melting point and viscosity, can be affected by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl oleate can be synthesized through the esterification of oleic acid with propanol. The reaction typically involves heating oleic acid and propanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150°C, for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production often involves continuous processes with efficient separation and purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Propyl oleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted esters and other derivatives.

Scientific Research Applications

Propyl oleate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of biological assays and as a carrier for lipophilic compounds.

Medicine: Utilized in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

Industry: Acts as a lubricant, plasticizer, and emulsifier in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl oleate

- Ethyl oleate

- Butyl oleate

- Isopropyl oleate

Comparison

This compound is unique due to its specific chain length and ester group, which confer distinct physical and chemical properties. Compared to methyl and ethyl oleate, this compound has a higher molecular weight and different solubility characteristics. It also exhibits better lubricating properties compared to shorter-chain esters like methyl oleate .

Properties

CAS No. |

111-59-1 |

|---|---|

Molecular Formula |

C21H40O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

propyl octadec-9-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3 |

InChI Key |

BVWMJLIIGRDFEI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCC |

| 68412-05-5 111-59-1 |

|

physical_description |

Liquid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)

![[(3S,3aS,5aR,5bR,6S,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B85517.png)